Cas no 24909-09-9 (Benzo[a]pyrene-9,10-diol,9,10-dihydro-)

Benzo[a]pyrene-9,10-diol,9,10-dihydro- structure
24909-09-9 structure
Product name:Benzo[a]pyrene-9,10-diol,9,10-dihydro-
CAS No:24909-09-9
MF:C20H14O2
MW:286.32396
CID:264044
PubChem ID:32736

Benzo[a]pyrene-9,10-diol,9,10-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Benzo[a]pyrene-9,10-diol,9,10-dihydro-
    • 9,10-dihydrobenzo[a]pyrene-9,10-diol
    • 9,10-Dihydro-9,10-dihydroxybenzo(a)pyrene
    • 9,10-Dihydrobenzo(a)pyrene-9,10-diol
    • 9,10-dihydrodiol-benzo(a)pyrene
    • 9,10-dihydrodiol-benzo[a]pyrene
    • 9,10-dihydrodiol-benzo< a> pyrene
    • 9,10-Dihydroxy-9,10-dihydro-3,4-benzopyrene
    • 9,10-dihydroxy-9,10-dihydro-benzo[a]pyrene
    • AC1L1OBF
    • AG-E-74862
    • BENZO(a)PYRENE, 9,10-DIHYDRO-9,10-DIHYDROXY-
    • cis-9,10-Dihydrobenzo[a]pyrene-diol
    • CTK4F4605
    • LS-39963
    • trans-9,10-Dihydroxy-9,10-dihydrobenzo(a)pyrene
    • 9,10-dihydrobenzo[pqr]tetraphene-9,10-diol
    • 58030-91-4
    • benzo(a)pyrene-9,10-dihydrodiol
    • 24909-09-9
    • DTXSID30947797
    • SCHEMBL3344060
    • trans-9,10-dihydroxy-9,10-dihydrobenzo[a]pyrene
    • Inchi: InChI=1S/C20H14O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,16,20-22H
    • InChI Key: GHARBPKRUUKTCI-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C(=C3C=CC4=CC=CC5C=CC(C=2)=C3C4=5)C1O

Computed Properties

  • Exact Mass: 286.09942
  • Monoisotopic Mass: 286.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 40.5A^2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Density: 1.1197 (rough estimate)
  • Boiling Point: 388.69°C (rough estimate)
  • Flash Point: 268.6°C
  • Refractive Index: 1.7580 (estimate)
  • PSA: 40.46

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd